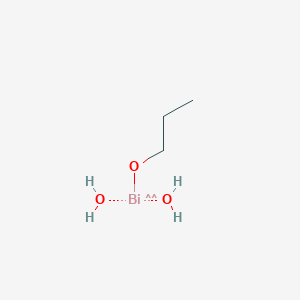
Dihydroxypropyl bismuthate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxypropyl bismuthate is an organobismuth compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for use in medicinal and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dihydroxypropoxy- typically involves the reaction of bismuth salts with dihydroxypropoxy compounds under controlled conditions. One common method is the hydrothermal synthesis, which involves reacting bismuth nitrate with dihydroxypropoxy compounds in an aqueous solution at elevated temperatures and pressures . This method allows for the formation of high-purity bismuth compounds with well-defined crystal structures.
Industrial Production Methods
Industrial production of bismuth, dihydroxypropoxy- often employs similar hydrothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process by maintaining consistent reaction conditions and reducing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dihydroxypropyl bismuthate undergoes various chemical reactions, including:
Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.
Reduction: Bismuth compounds can be reduced by reducing agents such as hydrogen or metal hydrides.
Substitution: Bismuth compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Halogens such as chlorine, bromine, or iodine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Bismuth(III) oxide (Bi2O3).
Reduction: Elemental bismuth or lower oxidation state bismuth compounds.
Substitution: Bismuth halides such as bismuth(III) chloride (BiCl3), bismuth(III) bromide (BiBr3), and bismuth(III) iodide (BiI3).
Aplicaciones Científicas De Investigación
Dihydroxypropyl bismuthate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bismuth, dihydroxypropoxy- involves its interaction with various biological molecules and pathways. In the case of its antimicrobial activity, bismuth compounds are known to bind to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death . Additionally, bismuth compounds can generate reactive oxygen species (ROS) that further damage bacterial cells .
Comparación Con Compuestos Similares
Dihydroxypropyl bismuthate can be compared to other organobismuth compounds such as:
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal issues.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Utilized in various industrial applications.
Compared to these compounds, bismuth, dihydroxypropoxy- offers unique properties such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and relatively low toxicity make it an attractive candidate for further research and development.
Propiedades
Número CAS |
17086-20-3 |
|---|---|
Fórmula molecular |
Cl3H15N5Ru |
Peso molecular |
304.1 g/mol |
InChI |
InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |
Clave InChI |
KNVUGMFEMTXKBA-UHFFFAOYSA-N |
SMILES |
CCCO[Bi].O.O |
SMILES canónico |
CCCO[Bi].O.O |
Sinónimos |
Propoxybismuth dihydoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


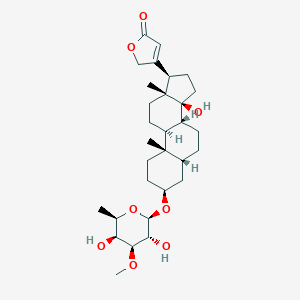
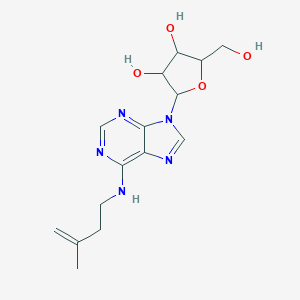
![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
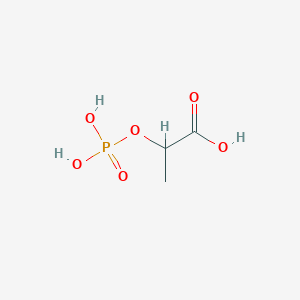
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
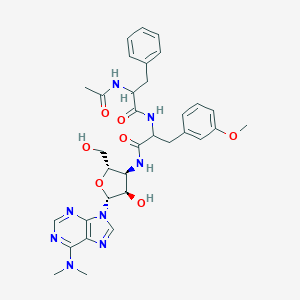
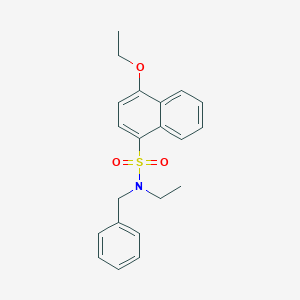
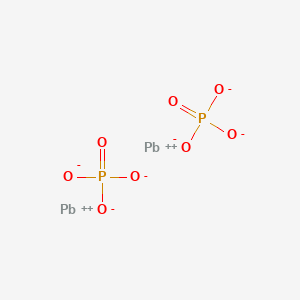
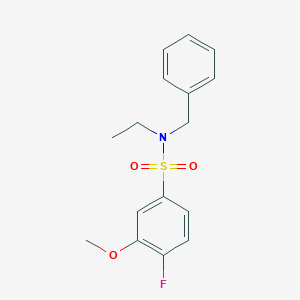
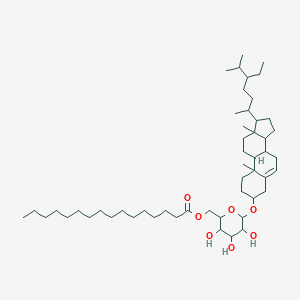
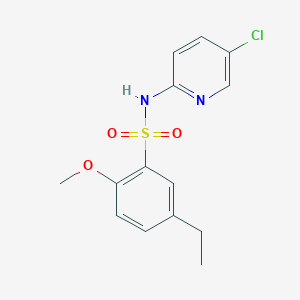
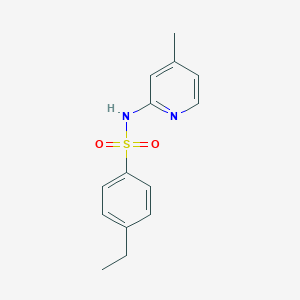
![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
